molecular formula C11H18N6O2S B14524816 N-Ethyl-N'-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea CAS No. 62766-22-7

N-Ethyl-N'-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea

Cat. No.: B14524816
CAS No.: 62766-22-7
M. Wt: 298.37 g/mol
InChI Key: SOPUQQCOIOTJIF-UHFFFAOYSA-N
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Description

N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that features a triazine ring substituted with a morpholine group, a methoxy group, and a thiourea moiety

Properties

CAS No.

62766-22-7

Molecular Formula

C11H18N6O2S

Molecular Weight

298.37 g/mol

IUPAC Name

1-ethyl-3-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)thiourea

InChI

InChI=1S/C11H18N6O2S/c1-3-12-11(20)15-8-13-9(16-10(14-8)18-2)17-4-6-19-7-5-17/h3-7H2,1-2H3,(H2,12,13,14,15,16,20)

InChI Key

SOPUQQCOIOTJIF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC(=NC(=N1)OC)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine-2-thiol with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiourea moiety, in particular, distinguishes it from other triazine derivatives and contributes to its potential as a versatile compound in various applications .

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